O-((5-methylisoxazol-3-yl)methyl)hydroxylamine
Overview
Description
The compound “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1,N3-bis(5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Regioselective Synthesis
A novel class of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, was synthesized through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine. These compounds were characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in the development of new materials and chemical entities with unique properties (Lokhande et al., 2013).
Novel Compounds with Anti-inflammatory Properties
A novel synthesis route was disclosed for preparing compounds starting with 3-amino-5-methylisoxazole, leading to derivatives with anti-inflammatory properties. This process involves a series of rearrangements and methylations to obtain compounds useful in treating inflammation, highlighting the therapeutic potential of derivatives of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine (Matson, 1990).
Synthesis of Amino-Substituted Isoxazoles
A method for selectively preparing 5-amino-3-(pyrrol-2-yl)isoxazoles via the reaction of certain pyrroles with hydroxylamine in methanol was developed. This synthesis route provides a way to create amino-substituted isoxazoles, which can be useful in various chemical synthesis and drug development applications (Sobenina et al., 2005).
Isoxazolidine Synthesis
A new method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines was introduced, involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines. This technique yields substituted isoxazolidines with excellent diastereoselectivities and has implications for organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).
Dual Inhibitors of Cyclooxygenase and Lipoxygenase
Hydroxylamine and hydroxamic acid derivatives of a known nonsteroidal antiinflammatory dibenzoxepine series were found to display both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds also exhibited potent topical anti-inflammatory activity, suggesting their potential use in treating inflammatory skin disorders (Hamer et al., 1996).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
O-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)7-9-4/h2H,3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWTTUPPAJQMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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